
Itacitinib Adipate: A Technical Overview of a
Selective JAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Itacitinib adipate

Cat. No.: B3181814 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Itacitinib, developed by Incyte Corporation, is a potent and selective inhibitor of Janus kinase 1

(JAK1), a key enzyme in cytokine signaling pathways implicated in various inflammatory and

autoimmune diseases, as well as certain cancers. This technical guide provides a

comprehensive overview of the chemical structure, properties, mechanism of action, and key

experimental data for Itacitinib adipate (also known as INCB039110 adipate).

Chemical Structure and Properties
Itacitinib adipate is the adipate salt of Itacitinib. The salt form enhances the compound's

pharmaceutical properties.

Chemical Structure:

The chemical structure of Itacitinib consists of a pyrrolo[2,3-d]pyrimidine core linked to a

pyrazole ring, which is further connected to an azetidine and a piperidine moiety. This complex

structure is responsible for its high-affinity and selective binding to the ATP-binding pocket of

JAK1.

** IUPAC Name:** 2-(1-{1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl}-3-(4-

{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile;hexanedioic acid.[1]
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Canonical SMILES: C1CN(CCC1N2CC(C2)

(CC#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4)C(=O)C6=C(C(=NC=C6)C(F)

(F)F)F.C(CCC(=O)O)CC(=O)O[1]

Physicochemical Properties of Itacitinib Adipate

Property Value Source

CAS Number 1334302-63-4 [2]

Molecular Formula C32H33F4N9O5 [2]

Molecular Weight 699.66 g/mol [2][3]

Appearance White to off-white solid [2]

Purity (LCMS) 99.18% [2]

Solubility
DMSO: ≥ 137.5 mg/mL

(196.52 mM)
[3][4]

Mechanism of Action: Selective JAK1 Inhibition
Itacitinib is a highly selective inhibitor of JAK1. The Janus kinase family (JAK1, JAK2, JAK3,

and TYK2) are intracellular tyrosine kinases that are critical for the signaling of numerous

cytokines and growth factors. These signaling pathways, collectively known as the JAK/STAT

pathway, are integral to immune function, hematopoiesis, and inflammation.

Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate each

other and the receptor itself. This creates docking sites for Signal Transducer and Activator of

Transcription (STAT) proteins. The recruited STATs are then phosphorylated by the JAKs,

leading to their dimerization, translocation to the nucleus, and subsequent regulation of gene

transcription.

Itacitinib exerts its therapeutic effects by selectively binding to the ATP-binding site of JAK1,

thereby preventing the phosphorylation and activation of STAT proteins. This blockade of

downstream signaling dampens the inflammatory response mediated by various cytokines.
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Figure 1: Itacitinib's Inhibition of the JAK/STAT Signaling Pathway.
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Selectivity Profile

The selectivity of Itacitinib for JAK1 over other JAK family members is a key characteristic,

potentially leading to a more favorable safety profile by avoiding the inhibition of pathways

predominantly mediated by other JAKs.

In Vitro Kinase Inhibitory Activity of Itacitinib

Kinase IC50 (nM) Fold Selectivity (vs. JAK1)

JAK1 2 -

JAK2 63 >20

JAK3 >2000 >1000

TYK2 795 >397

Source: Selleck Chemicals

Experimental Protocols and Key Findings
Preclinical Evaluation
In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of Itacitinib against

the four JAK family members.

Methodology: Recombinant human JAK enzymes were used in a biochemical assay. The

kinase activity was measured in the presence of varying concentrations of Itacitinib, a

peptide substrate, and ATP. The amount of phosphorylated substrate was quantified,

typically using a luminescence-based method.

Key Findings: Itacitinib demonstrated potent inhibition of JAK1 with an IC50 of 2 nM and

exhibited significant selectivity over JAK2, JAK3, and TYK2.[5]

Xenogeneic Graft-versus-Host Disease (xGVHD) Mouse Model

Objective: To assess the in vivo efficacy of Itacitinib in a model of graft-versus-host disease.
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Methodology:

Induction of xGVHD: Immunodeficient NSG (NOD scid gamma) mice were intravenously

injected with 20 x 10^6 human peripheral blood mononuclear cells (hPBMCs).[6][7]

Treatment: Beginning on day 3 post-transplantation, mice were treated twice daily by oral

gavage with either Itacitinib (3 mg, approximately 120 mg/kg) suspended in

methylcellulose or methylcellulose alone (vehicle control) until day 28.[6]

Monitoring: Mice were monitored for survival and clinical signs of xGVHD (e.g., weight

loss, posture, activity, fur texture, and skin integrity). Human T-cell engraftment and T-cell

subtypes in the blood were assessed on days 14, 21, and 28.[6]

Key Findings: Itacitinib-treated mice exhibited significantly longer survival compared to the

control group (median survival of 45 vs. 33 days).[6] Treatment with Itacitinib also led to a

reduction in the absolute numbers of human CD4+ and CD8+ T-cells and an increase in the

frequency of regulatory T-cells (Tregs).[6][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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